molecular formula C7H6ClN3O B13145858 2-Chloro-6-ethoxypyrimidine-4-carbonitrile

2-Chloro-6-ethoxypyrimidine-4-carbonitrile

Cat. No.: B13145858
M. Wt: 183.59 g/mol
InChI Key: IILVSACJECGDIO-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxypyrimidine-4-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are important aromatic nitrogen-containing heterocycles found in nature, including as components of nucleotides and vitamins

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-ethoxypyrimidine-4-carbonitrile typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can then be further processed to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those described for laboratory-scale preparation, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-ethoxypyrimidine-4-carbonitrile undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2-position can be substituted by nucleophiles such as amines or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium cyanide, and various amines.

    Oxidation and Reduction:

Major Products Formed

    Nucleophilic Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Chloro-6-ethoxypyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. In pharmaceutical applications, it may act by inhibiting enzymes or interfering with nucleic acid synthesis, leading to its antiviral or anticancer effects . The exact molecular targets and pathways can vary depending on the specific derivative and application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-6-ethoxypyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ethoxy group at the 6-position and cyano group at the 4-position make it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C7H6ClN3O

Molecular Weight

183.59 g/mol

IUPAC Name

2-chloro-6-ethoxypyrimidine-4-carbonitrile

InChI

InChI=1S/C7H6ClN3O/c1-2-12-6-3-5(4-9)10-7(8)11-6/h3H,2H2,1H3

InChI Key

IILVSACJECGDIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC(=C1)C#N)Cl

Origin of Product

United States

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